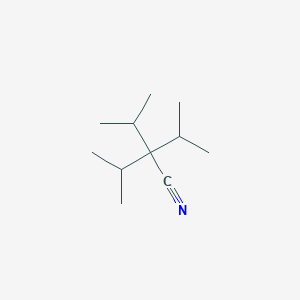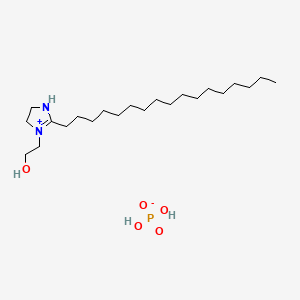
(Z)-N,N,N,N',N'-Pentamethyl-N'-octadec-9-enyl-N,N'-propane-1,3-diyldiammonium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N,N’,N’-tetramethyl-1,3-propanediamine with (Z)-1-bromo-9-octadecene in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the performance of the compound in its applications.
化学反应分析
Types of Reactions
(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include mild temperatures and aqueous or alcoholic solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, usually under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride can be employed, often in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of alcohols, while oxidation reactions can produce various oxidized derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is used as a phase transfer catalyst. Its ability to facilitate the transfer of reactants between different phases makes it valuable in organic synthesis.
Biology
In biological research, this compound is used as a surfactant to solubilize proteins and other biomolecules. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biomolecules, aiding in their study and manipulation.
Medicine
In medicine, (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is explored for its antimicrobial properties. It can disrupt microbial cell membranes, making it a potential candidate for disinfectants and antiseptics.
Industry
Industrially, this compound is used in formulations for detergents, fabric softeners, and emulsifiers. Its surfactant properties enhance the cleaning and emulsifying efficiency of these products.
作用机制
The mechanism of action of (Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride involves its interaction with cell membranes. The positively charged head group interacts with the negatively charged components of cell membranes, leading to membrane disruption. This interaction can cause cell lysis in microbial cells, contributing to its antimicrobial properties.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic, sharing similar antimicrobial properties.
Dodecyltrimethylammonium Chloride: A shorter-chain quaternary ammonium compound used in similar applications.
Uniqueness
(Z)-N,N,N,N’,N’-Pentamethyl-N’-octadec-9-enyl-N,N’-propane-1,3-diyldiammonium dichloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds.
属性
CAS 编号 |
68310-73-6 |
|---|---|
分子式 |
C26H56Cl2N2 |
分子量 |
467.6 g/mol |
IUPAC 名称 |
dimethyl-[(Z)-octadec-9-enyl]-[3-(trimethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C26H56N2.2ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28(5,6)26-23-24-27(2,3)4;;/h14-15H,7-13,16-26H2,1-6H3;2*1H/q+2;;/p-2/b15-14-;; |
InChI 键 |
XERDYBRCVFVRCH-GEKVWEGFSA-L |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


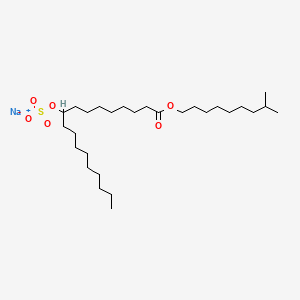
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)

![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
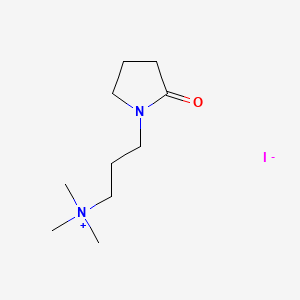
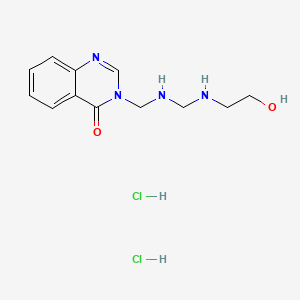
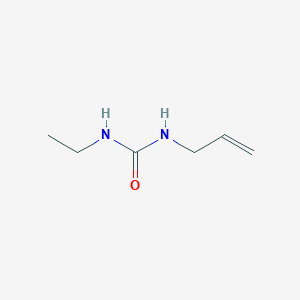


![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
